molecular formula C₃₀H₃₉NNaO₇P B1161907 Dehydro Fosinopril Sodium Salt

Dehydro Fosinopril Sodium Salt

货号: B1161907
分子量: 579.6
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dehydro Fosinopril Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₃₀H₃₉NNaO₇P and its molecular weight is 579.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Dehydro Fosinopril Sodium Salt?

  • Methodological Answer : Synthesis typically involves esterification and salt formation under controlled pH conditions. Purification can be achieved via recrystallization using water-methanol mixtures, leveraging the compound’s solubility profile (soluble in water, methanol, and ethanol) . Chromatographic techniques, such as reverse-phase HPLC, are recommended for isolating impurities, with mobile phases containing acetonitrile and phosphoric acid gradients .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Use FTIR to confirm the presence of ionized carboxylate groups and phosphinyl moieties. pKa determination (4–5.1 range) via potentiometric titration in alcohol-water mixtures ensures accurate ionization state analysis under experimental conditions. Sodium ion influence on molecular geometry can be studied using PM3 semi-empirical quantum mechanical calculations .

Q. What experimental protocols are used to assess solubility and stability in different solvents?

  • Methodological Answer : Conduct solubility studies in water, methanol, and ethanol at 25°C using gravimetric analysis. Stability is evaluated by monitoring degradation products via HPLC under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months). Storage in sealed containers at controlled room temperature is critical to prevent hydrolysis .

Q. How are related compounds identified during quality control testing?

  • Methodological Answer : Employ HPLC with UV detection (206 nm) and a C18 column. System suitability tests using USP reference standards (e.g., Fosinopril Related Compounds A–F) resolve diastereomers and quantify impurities. Relative retention times and peak area ratios are calculated against the main compound, with acceptance criteria ≤0.3% for individual impurities .

Q. What validated approaches determine purity and impurity profiles?

  • Methodological Answer : Use a combination of mass spectrometry (LC-MS) for structural elucidation and ion chromatography for counterion analysis (e.g., sodium content). Heavy metal limits (≤0.002%) are verified via USP Method II, while water content is determined by Karl Fischer titration (≤0.2%) .

Advanced Research Questions

Q. How can stability studies resolve contradictions in degradation kinetics under varying pH and temperature conditions?

  • Methodological Answer : Design a factorial experiment testing pH (2–9) and temperature (25–60°C) effects. Monitor degradation pathways using high-resolution LC-MS to identify hydrolysis byproducts (e.g., free acid forms). Compare kinetic models (zero-order vs. first-order) to determine dominant degradation mechanisms .

Q. What methodologies assess drug-drug interactions between this compound and hydrochlorothiazide in combination therapies?

  • Methodological Answer : Develop a dual-detection HPLC method with gradient elution (acetonitrile/water/phosphoric acid) to separate both compounds. Validate using system suitability criteria (resolution ≥1.8 between hydrochlorothiazide and chlorothiazide). Pharmacodynamic synergy is evaluated in hypertensive rat models, measuring ACE inhibition and diuretic effects .

Q. How does the ACE inhibition mechanism of this compound differ from other ACE inhibitors like captopril?

  • Methodological Answer : Conduct comparative molecular docking studies using angiotensin-converting enzyme (ACE) crystal structures. Measure IC50 values in vitro using fluorogenic substrates. In vivo renal protection efficacy is assessed via serum creatinine doubling rates and glomerular filtration rates in diabetic nephropathy models, similar to captopril trials .

Q. What experimental designs optimize chromatographic separation of enantiomers and diastereomers in this compound?

  • Methodological Answer : Apply chemometric approaches (e.g., central composite design) to optimize Microemulsion Liquid Chromatography (MELC) parameters. Variables include surfactant concentration (e.g., sodium dodecyl sulfate), oil phase type, and column temperature. Resolution improvements are validated using chiral columns and polar organic mobile phases .

Q. How can researchers address discrepancies in reported solubility data across studies?

  • Methodological Answer : Replicate solubility experiments using standardized USP protocols. Variables like ionic strength (adjusted with NaCl) and solvent purity are controlled. Data contradictions are analyzed via multivariate regression to identify confounding factors (e.g., residual solvents in crystallization steps) .

属性

分子式

C₃₀H₃₉NNaO₇P

分子量

579.6

同义词

((4S)-4-Phenyl-1-[(R)-[(S)-1-hydroxy-2-methyl-propoxy](4-phenylbutyl)phospinyl]acetyl-L-prolinepropionate (Ester) Sodium Salt);  USP Fosinopril Related Compound E; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。